1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxypropyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-(3-methoxypropyl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S2/c1-13-18-15(20(25)21-7-4-8-28-2)11-16(17-5-3-9-29-17)22-19(18)24(23-13)14-6-10-30(26,27)12-14/h3,5,9,11,14H,4,6-8,10,12H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVQTBSUNPKRPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NCCCOC)C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxypropyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanism of action, and therapeutic potential.
Chemical Structure
The compound's structure includes several important functional groups that contribute to its biological activity. The presence of the pyrazolo-pyridine core is particularly significant, as this moiety is often associated with various pharmacological effects.
Research indicates that this compound may act as an inhibitor of specific kinases, particularly phosphatidylinositol 3-kinase (PI3K) and c-Met kinase. These kinases play crucial roles in cellular signaling pathways related to cancer progression and survival.
In Vitro Studies
In vitro studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity results:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A549 | 2.73 ± 0.33 | c-Met inhibition |
| MCF-7 | 1.23 ± 0.18 | c-Met inhibition |
| HeLa | 1.06 ± 0.16 | c-Met inhibition |
| LO2 | ND | Non-cytotoxic |
ND: Not Detected
These findings suggest that the compound exhibits significant cytotoxicity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines while showing minimal toxicity to normal hepatocytes (LO2) .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the chemical structure can enhance or diminish biological activity. For instance, the introduction of halogen substituents on the aromatic rings has been shown to influence the compound's potency against cancer cells .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound in cancer treatment:
- Study on A549 Cell Line : The compound induced late apoptosis in A549 cells, leading to cell cycle arrest in the G0/G1 phase. This suggests a mechanism by which it could potentially inhibit tumor growth .
- Combination Therapy : In combination with other chemotherapeutic agents, the compound showed synergistic effects, enhancing overall efficacy and reducing resistance in cancer cells .
Comparison with Similar Compounds
Key Observations :
- The target compound’s methoxypropyl chain offers a balance between hydrophilicity and flexibility compared to the hydrophobic benzyl/cyclopropyl groups in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
